3-Amino-4-(2-chlorophenyl)-1-(m-tolyl)azetidin-2-one 3-Amino-4-(2-chlorophenyl)-1-(m-tolyl)azetidin-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC15904154
InChI: InChI=1S/C16H15ClN2O/c1-10-5-4-6-11(9-10)19-15(14(18)16(19)20)12-7-2-3-8-13(12)17/h2-9,14-15H,18H2,1H3
SMILES:
Molecular Formula: C16H15ClN2O
Molecular Weight: 286.75 g/mol

3-Amino-4-(2-chlorophenyl)-1-(m-tolyl)azetidin-2-one

CAS No.:

Cat. No.: VC15904154

Molecular Formula: C16H15ClN2O

Molecular Weight: 286.75 g/mol

* For research use only. Not for human or veterinary use.

3-Amino-4-(2-chlorophenyl)-1-(m-tolyl)azetidin-2-one -

Specification

Molecular Formula C16H15ClN2O
Molecular Weight 286.75 g/mol
IUPAC Name 3-amino-4-(2-chlorophenyl)-1-(3-methylphenyl)azetidin-2-one
Standard InChI InChI=1S/C16H15ClN2O/c1-10-5-4-6-11(9-10)19-15(14(18)16(19)20)12-7-2-3-8-13(12)17/h2-9,14-15H,18H2,1H3
Standard InChI Key GESSSQOIMVUDOF-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=CC=C1)N2C(C(C2=O)N)C3=CC=CC=C3Cl

Introduction

Structural Characteristics and Physicochemical Properties

Molecular Architecture

The compound’s structure features a central azetidin-2-one ring (a four-membered β-lactam) substituted at positions 1, 3, and 4. The 1-position is occupied by a meta-tolyl group (3-methylphenyl), while the 4-position bears a 2-chlorophenyl moiety. A primary amine group is attached at the 3-position, contributing to potential hydrogen-bonding interactions.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₆H₁₅ClN₂O
Molecular Weight286.75 g/mol
IUPAC Name3-amino-4-(2-chlorophenyl)-1-(3-methylphenyl)azetidin-2-one
Canonical SMILESCC1=CC(=CC=C1)N2C(C(C2=O)N)C3=CC=CC=C3Cl
Topological Polar Surface Area64.3 Ų

The stereochemistry of the molecule remains unspecified in available sources, though analogous azetidinones often exhibit chirality at the 3- and 4-positions, which could influence biological activity .

Synthesis and Chemical Reactivity

Synthetic Pathways

Azetidinones are commonly synthesized via cyclization reactions. For this compound, a plausible route involves:

  • Precursor Preparation: Coupling a β-amino acid derivative with 2-chlorobenzaldehyde and m-toluidine.

  • Cyclization: Intramolecular lactam formation under basic or acidic conditions.

Critical Considerations:

  • The electron-withdrawing chlorine atom on the 2-chlorophenyl group may hinder ring closure, necessitating optimized reaction conditions (e.g., elevated temperatures or catalysts).

  • Protecting the amine group during synthesis is essential to prevent side reactions .

Stability and Reactivity

  • Lactam Ring Stability: The strained four-membered ring is prone to hydrolysis under acidic or basic conditions, yielding open-chain amides.

  • Amine Reactivity: The primary amine at position 3 can participate in acylations or form Schiff bases with carbonyl compounds.

CompoundBiological ActivityReference
(3S,4S)-3-amino-4-(3-chloro-4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-oneTubulin inhibition (IC₅₀ = 0.2 µM)
3′-[(2Z)-[1-(3,4-dimethylphenyl)-1,5-dihydro-3-methyl-5-oxo-4H-pyrazol-4-ylidene]hydrazino]-2′-hydroxy-[1,1′-biphenyl]-3-carboxylic acid bis-(monoethanolamine)Thrombopoietin receptor agonist

Future Research Directions

Priority Areas

  • Pharmacological Profiling: Screen for antibacterial, antifungal, and anticancer activities using in vitro assays.

  • Stereochemical Optimization: Synthesize enantiomers and evaluate activity-structure relationships.

  • Formulation Development: Improve solubility via salt formation (e.g., hydrochloride) or nanoencapsulation .

Challenges

  • Synthetic Scalability: Optimize yields for gram-scale production.

  • Metabolic Stability: Assess susceptibility to hepatic enzymes using microsomal assays .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator